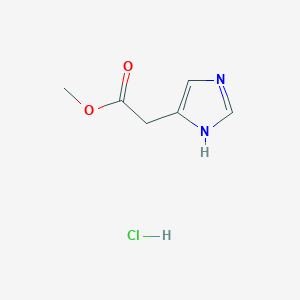
Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride
Descripción general
Descripción
“Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride” is a chemical compound with the CAS Number: 51718-80-0 . It has a molecular weight of 176.6 and its IUPAC name is methyl 1H-imidazol-4-ylacetate hydrochloride .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride” consists of an imidazole ring attached to a methyl acetate group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .Aplicaciones Científicas De Investigación
Pharmaceutical Drug Synthesis
Imidazole derivatives are pivotal in the synthesis of pharmaceutical drugs due to their broad range of biological activities. Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride serves as a key intermediate in the production of various therapeutic agents. For instance, it can be utilized in the synthesis of compounds with antibacterial , antimycobacterial , and anti-inflammatory properties . The versatility of the imidazole ring allows for the creation of a wide array of drugs, including those used for treating tuberculosis , rheumatoid arthritis , and even certain cancers .
Antitumor Activity
Research has indicated that imidazole-containing compounds exhibit significant antitumor properties. This compound, in particular, could be used to develop novel chemotherapeutic agents that target specific cancer cell lines, potentially offering a more targeted approach to cancer treatment .
Antioxidant Development
The imidazole ring is known for its antioxidant capabilities. Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride could be employed in the development of antioxidants that help in scavenging free radicals, thereby protecting cells from oxidative stress . This application is crucial in the prevention of diseases associated with oxidative damage, such as neurodegenerative disorders.
Antimicrobial Agents
Due to its structural similarity to naturally occurring antimicrobial peptides, this compound could be used to synthesize new antimicrobial agents. These agents could potentially overcome antibiotic resistance, which is a growing concern in public health .
Agricultural Chemicals
Imidazole derivatives are also used in the synthesis of agricultural chemicals. Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride could be a precursor for creating fungicides and pesticides, contributing to the protection of crops and ensuring food security .
Chemical Research and Development
In the realm of chemical research, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable tool for developing new synthetic methodologies and discovering novel reactions .
Biological Studies
The compound’s role in biological systems can be studied to understand its interaction with enzymes and other biomolecules. This research can lead to insights into the mechanisms of action of imidazole-based drugs and their metabolic pathways .
Material Science
Lastly, the imidazole moiety is integral in the field of material science. It can be incorporated into polymers and other materials to impart specific properties, such as thermal stability or electrical conductivity, which are essential for advanced technological applications .
Direcciones Futuras
Imidazole derivatives have become an important synthon in the development of new drugs . They are used in a variety of applications, including pharmaceuticals and agrochemicals . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles, such as “Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride”, is of strategic importance .
Mecanismo De Acción
Mode of Action
It is known that imidazole derivatives, which this compound is a part of, show a broad range of chemical and biological properties . They are known to interact with their targets, causing changes that lead to various biological activities .
Biochemical Pathways
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
methyl 2-(1H-imidazol-5-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-10-6(9)2-5-3-7-4-8-5;/h3-4H,2H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOVUFLIQYXZKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553064 | |
| Record name | Methyl (1H-imidazol-5-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride | |
CAS RN |
51718-80-0 | |
| Record name | Methyl (1H-imidazol-5-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[Bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride](/img/structure/B1601462.png)



![3'-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B1601468.png)




